Enthalpy of Formation: HBS Is Endothermic (+50.21 kJ/mol) While HBO Is Strongly Exothermic (−263 kJ/mol)
Boron hydride sulfide (HBS) exhibits a standard gas-phase enthalpy of formation ΔfH°gas = +50.21 kJ/mol, derived from the NIST-JANAF compilation reviewed by Chase (1998), indicating an endothermic compound that is thermodynamically uphill from its elements at 298 K [1]. In stark contrast, the oxygen analog HBO (oxoborane) has a theoretical ΔfH°298 of −62.9 kcal/mol (−263.2 kJ/mol) determined at the MP4SDTQ/6-311++G(3df,2p) level with ZPV corrections [2]. This represents a net difference of approximately 313 kJ/mol in standard enthalpy of formation between the two parent chalcogenide analogs. The positive ΔfH° of HBS implies that the compound stores enthalpy relative to its elemental precursors, a property relevant to energetic material and hydrogen-carrier considerations that HBO fundamentally lacks.
| Evidence Dimension | Standard gas-phase enthalpy of formation (ΔfH°gas) |
|---|---|
| Target Compound Data | ΔfH°gas = +50.21 kJ/mol (HBS) |
| Comparator Or Baseline | HBO (oxoborane): ΔfH°298 = −62.9 kcal/mol (−263.2 kJ/mol) |
| Quantified Difference | ΔΔfH° ≈ 313 kJ/mol (HBS endothermic; HBO exothermic) |
| Conditions | HBS: NIST-JANAF (Chase, 1998), data reviewed Dec 1975. HBO: MP4SDTQ/6-311++G(3df,2p) ab initio with MP2/6-31G(d,p) geometries (Nguyen et al., 1993) |
Why This Matters
An endothermic vs. exothermic enthalpy difference of ~313 kJ/mol means HBS and HBO occupy opposite thermodynamic regimes; any application exploiting thermal decomposition energetics, hydrogen-release thermodynamics, or high-temperature gas-phase equilibrium cannot interchange these compounds without catastrophic performance deviation.
- [1] Chase, M.W., Jr., NIST-JANAF Thermochemical Tables, Fourth Edition, J. Phys. Chem. Ref. Data, Monograph 9, 1998, pp. 1–1951; data for HBS accessed via NIST Chemistry WebBook: ΔfH°gas = 50.21 kJ/mol, S°gas = 214.96 J/mol·K. View Source
- [2] Nguyen, M.T.; Vanquickenborne, L.G.; Sana, M.; Leroy, G., 'Heats of Formation and Proton Affinities of Some Oxoborons (R-BO) and Sulfidoborons (R-BS, with R = H, F, Cl, and CH₃),' J. Phys. Chem., 1993, 97, 5224–5227. ΔfH°298 (HBO) = −62.9 kcal/mol; (HBS) = +6.4 kcal/mol at MP4SDTQ/6-311++G(3df,2p). View Source
